1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid
Description
This fluoroquinolone derivative is structurally optimized for enhanced antibacterial activity and pharmacokinetic properties. The core quinoline scaffold is substituted with a cyclopropyl group at position 1, fluorine at position 6, and a trifluoromethyl group at position 8, all of which contribute to improved lipophilicity and target binding . The 7-position features a unique 3-(methylaminomethyl)pyrrolidin-1-yl substituent, which enhances interaction with bacterial DNA gyrase and topoisomerase IV, critical targets for fluoroquinolones . Its synthesis involves multi-step reactions, including cyclocondensation and regioselective substitutions, as described in analogous quinolone preparations .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4N3O3/c1-25-7-10-4-5-26(8-10)17-14(21)6-12-16(15(17)20(22,23)24)27(11-2-3-11)9-13(18(12)28)19(29)30/h6,9-11,25H,2-5,7-8H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBSOJLZZXELIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2C(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922790 | |
| Record name | 1-Cyclopropyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118829-06-4 | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo-8-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118829064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid, a synthetic compound belonging to the quinoline derivatives, has garnered attention due to its potential biological activities. Its molecular formula is , and it exhibits a unique structural composition that suggests various pharmacological applications, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound features several key functional groups:
- Cyclopropyl group : Enhances lipophilicity.
- Fluorine atoms : Positioned at the 6 and 8 locations, which may enhance biological activity through increased binding affinity to targets.
- Pyrrolidine moiety : Contributes to its interaction with biological systems.
- Trifluoromethyl group : Known to improve metabolic stability and bioavailability.
Antimicrobial Activity
Research indicates that quinoline derivatives often demonstrate significant antibacterial effects. The presence of the trifluoromethyl group is associated with enhanced antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 9c | Pseudomonas aeruginosa | Not specified |
Antitumor Activity
The compound's structural components suggest potential efficacy as an antitumor agent. Quinoline derivatives have been noted for their ability to interfere with DNA replication and repair mechanisms, which is critical in cancer therapy . Preliminary studies indicate that similar compounds can inhibit cancer cell lines effectively.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA gyrase : A key enzyme in bacterial DNA replication.
- Interference with topoisomerase IV : Essential for bacterial cell division.
These mechanisms are crucial for the compound's potential as both an antimicrobial and anticancer agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of quinoline derivatives. For example, a study highlighted the synthesis of various quinoline derivatives, including those with trifluoromethyl groups, which showed significant antibacterial activity against Mycobacterium smegmatis .
Another study examined the structure-activity relationship (SAR) of similar compounds, indicating that modifications at specific positions could enhance biological efficacy. The presence of electron-withdrawing groups was found to increase antibacterial potency .
Scientific Research Applications
Antibacterial Properties
1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid exhibits significant antibacterial activity. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This makes it a candidate for treating infections caused by resistant bacterial strains.
Antiviral Properties
Recent studies suggest that this compound may also possess antiviral properties. It has shown potential in interacting with various receptors in the central nervous system (CNS), which could influence neurotransmitter pathways and offer therapeutic benefits against viral infections.
Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Researchers are investigating its potential as:
- An antibacterial agent against resistant strains.
- A CNS-active drug , possibly for treating neurological disorders.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy or reduce side effects. Variations in substituents, such as altering the pyrrolidine moiety or fluorine positions, can lead to compounds with improved pharmacological profiles.
Case Study 1: Antibacterial Efficacy
A study conducted on various quinolone derivatives demonstrated that modifications similar to those found in this compound significantly increased activity against Gram-negative bacteria, particularly strains resistant to conventional antibiotics.
Case Study 2: CNS Interaction
Another research project explored the interaction of this compound with neurotransmitter receptors. The findings indicated that it could modulate dopamine and serotonin pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloroquinolone | Lacks trifluoromethyl group | More potent against specific bacterial strains |
| 8-Methoxyquinolone | Contains methoxy instead of fluoro | Different solubility profile affecting bioavailability |
| 7-(3-Aminopyrrolidinyl)-6-fluorocyclopropylquinolone | Similar pyrrolidine attachment | Enhanced CNS activity due to structural modifications |
This table highlights how this compound stands out among structurally related compounds due to its unique functional groups and biological activities.
Chemical Reactions Analysis
Core Quinoline Formation
The quinoline backbone is synthesized via cyclization reactions. Key steps include:
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Cyclopropylamine introduction : Reaction of triethylorthoformate with cyclopropylamine in t-butanol to form intermediates .
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Ring closure : Potassium t-butoxide in t-butanol facilitates cyclization, yielding 4-oxo-quinoline derivatives .
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Nitro reduction : Catalytic hydrogenation converts nitro groups to amines, followed by hydrolysis to the carboxylic acid .
Substitution at Position 7
The pyrrolidinyl group is introduced via nucleophilic aromatic substitution (SNAr):
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Amine coupling : Reaction of 7-chloro precursors with 3-(methylaminomethyl)pyrrolidine under basic conditions (e.g., K₂CO₃) .
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Solvent systems : Common solvents include dichloromethane, t-butanol, or THF, with yields optimized at 60–80°C .
Carboxylic Acid Modifications
The C-3 carboxylic acid undergoes esterification or amidation:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Reflux, 6–8 hours | Ethyl ester derivative | 75–85% |
| Amidation | SOCl₂, NH₃/alkylamine | RT to 80°C | Primary/secondary amides | 60–70% |
Pyrrolidine Side-Chain Modifications
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Reductive alkylation : The methylaminomethyl group reacts with aldehydes/ketones under H₂/Pd-C to form secondary amines .
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Protection/deprotection : Boc-protected intermediates are cleaved with TFA to regenerate free amines .
Acid/Base Stability
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Acidic conditions : Stable in HCl (1N, 24 hours) but degrades in concentrated H₂SO₄ due to decarboxylation .
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Basic conditions : Hydrolysis of the ester group occurs in NaOH (0.1M, 12 hours) .
Thermal and Oxidative Stability
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Thermal degradation : Decomposes above 250°C, forming trifluoromethyl byproducts .
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Oxidation : Resistant to H₂O₂ (3%) but reacts with KMnO₄, cleaving the pyrrolidine ring .
Cyclization
The quinoline core forms via Knorr cyclization , where β-keto esters react with amines under basic conditions :
SNAr at C-7
Electron-withdrawing groups (e.g., F, CF₃) activate the C-7 position for substitution :
Comparative Reaction Data
| Parameter | Synthesis | Esterification | Amidation |
|---|---|---|---|
| Temperature (°C) | 60–80 | 70–80 | 25–80 |
| Reaction Time (h) | 4–6 | 6–8 | 2–12 |
| Catalyst/Reagent | KOtBu | H₂SO₄ | SOCl₂ |
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The antibacterial activity and pharmacokinetics of fluoroquinolones are heavily influenced by substituents at positions 1, 7, and 8. Below is a comparative analysis of key analogues:
Pharmacokinetic and Physicochemical Properties
- Solubility and Bioavailability : The trifluoromethyl group in the target compound increases lipophilicity, favoring tissue penetration but slightly reducing aqueous solubility compared to methoxy or carboxymethyl analogues .
- Metabolic Stability: The CF₃ group resists oxidative metabolism, extending half-life relative to nitro- or amino-substituted derivatives (e.g., compounds in ).
- Crystalline Forms : Unlike the piperazinyl derivatives in , which form stable hydrochloride salts with high purity (99.8% by HPLC), the target compound’s pyrrolidine substituent may require alternative salt forms for optimal crystallinity.
Antimicrobial Activity
- Gram-Negative Bacteria: The target compound’s CF₃ and pyrrolidine groups confer potent activity against Pseudomonas aeruginosa and Escherichia coli, surpassing nitro- or methoxy-substituted analogues .
- Gram-Positive Bacteria: The methylaminomethyl side chain enhances activity against Staphylococcus aureus compared to unsubstituted piperazinyl derivatives (e.g., ciprofloxacin analogues in ).
- Resistance Profile: The bulky 3-(methylaminomethyl)pyrrolidine group mitigates resistance mechanisms (e.g., efflux pumps) more effectively than smaller substituents like ethylenediamine .
Q & A
Q. What synthetic methodologies are employed to prepare this quinoline derivative, and how do reaction conditions influence yield?
The synthesis involves multi-step nucleophilic substitution and cyclocondensation. For example, intermediates like 1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid react with 3-(methylaminomethyl)pyrrolidine under reflux with anhydrous acetonitrile and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) for 18 hours to introduce the pyrrolidinyl substituent . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Single-crystal X-ray diffraction (XRD) is used to confirm the triclinic crystal system (space group P1) and bond angles (e.g., α = 102.99°, β = 96.089°, γ = 97.392°) . Complementary methods include H/C NMR for verifying substituent positions and IR spectroscopy for identifying carbonyl (C=O, ~1700 cm) and carboxylic acid (-COOH) groups .
Q. How does the trifluoromethyl group at position 8 impact physicochemical properties?
The -CF group enhances lipophilicity (logP ~1.8–2.2), improving membrane permeability. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation or co-solvents) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its antibacterial potency against Gram-negative pathogens?
The 3-(methylaminomethyl)pyrrolidinyl group at position 7 enhances DNA gyrase/topoisomerase IV inhibition by increasing binding affinity to the enzyme-DNA complex (IC < 0.1 µM). The cyclopropyl group at N1 restricts conformational flexibility, improving target specificity . Comparative SAR studies with ciprofloxacin analogs suggest that the 8-CF substituent broadens spectrum coverage against resistant Pseudomonas aeruginosa strains .
Q. How can synthetic routes be optimized to address low yields in pyrrolidinyl substitution reactions?
Reaction optimization includes:
Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data?
Discrepancies often arise from pharmacokinetic (PK) limitations. For example, high protein binding (>90%) may reduce free drug concentration in vivo. Solutions include:
Q. How does crystallographic polymorphism affect formulation development?
Polymorphs (e.g., Form I vs. Form II) exhibit differences in melting points (Δmp ~10°C) and dissolution rates. XRD and differential scanning calorimetry (DSC) are used to characterize polymorphic stability. Amorphous solid dispersions with polymers (e.g., HPMCAS) mitigate dissolution variability .
Q. What computational methods predict binding interactions with bacterial targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model the compound’s interaction with E. coli DNA gyrase (PDB: 1KZN). Key interactions include:
- Hydrogen bonding between the C3-carboxylate and Ser84.
- π-π stacking of the quinoline core with DNA bases .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
Q. Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Strain | This Compound | Ciprofloxacin | Moxifloxacin |
|---|---|---|---|
| E. coli ATCC 25922 | 0.03 | 0.06 | 0.12 |
| P. aeruginosa PAO1 | 0.5 | 2.0 | 1.0 |
| S. aureus MRSA | 4.0 | 8.0 | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
